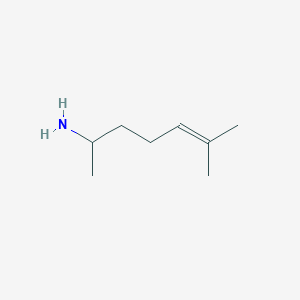

6-méthylhept-5-ène-2-amine

Vue d'ensemble

Description

1,5-Dimethylhex-4-enylamine, also known as 1,5-Dimethylhex-4-enylamine, is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1,5-Dimethylhex-4-enylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dimethylhex-4-enylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethylhex-4-enylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intermédiaire pharmaceutique

6-méthylhept-5-ène-2-amine : est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Il joue un rôle crucial dans la production de octamylamine, un médicament antispasmodique gastro-intestinal . Cette application exploite la capacité du composé à interagir avec d'autres produits chimiques pour former des molécules plus complexes qui peuvent détendre les muscles lisses du tractus gastro-intestinal.

Anesthésique local et vasoconstricteur

En raison de ses propriétés structurelles, This compound peut être appliqué par voie topique comme anesthésique local. Il engourdit des zones spécifiques pour des interventions médicales ou pour soulager la douleur . De plus, ses propriétés vasoconstrictrices le rendent utile dans les situations où le flux sanguin doit être contrôlé.

Synthèse d'acides β-aminés glycosylés

Les chercheurs utilisent This compound dans la synthèse d'acides β-aminés glycosylés, qui ont montré un potentiel dans le traitement de la tuberculose . Ces composés font partie de la recherche en cours visant à développer de nouveaux agents antituberculeux avec une efficacité améliorée.

Inhibition de la leucine aminotransférase

Ce composé présente une inhibition de la leucine aminotransférase, ce qui est important dans les études métaboliques et pourrait conduire au développement de traitements pour les troubles métaboliques .

Stimulant et exhausteur cognitif

Dans l'industrie des compléments alimentaires, This compound est connu pour ses propriétés stimulantes. Il est souvent inclus dans les compléments pré-entraînement pour améliorer les performances physiques et les fonctions cognitives .

Recherche en science des matériaux

La structure unique du composé, comprenant un groupe amine et une double liaison oléfine, en fait un intermédiaire précieux dans la recherche en science des matériaux. Il est utilisé pour synthétiser de nouveaux polymères et revêtements avec des applications potentielles dans diverses industries .

Synthèse organique

This compound : est fréquemment utilisé comme bloc de construction en synthèse organique. Il aide à créer une large gamme de composés organiques, notamment des médicaments et des pesticides, grâce à sa double liaison réactive et à son groupe amine .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme étalon ou composé de référence en raison de ses propriétés bien définies et de sa stabilité dans diverses conditions .

Activité Biologique

1,5-Dimethylhex-4-enylamine is an organic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its molecular structure suggests possible interactions with biological systems, making it a candidate for various therapeutic applications. This article reviews the biological activity of 1,5-Dimethylhex-4-enylamine, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₃N

- CAS Number : 100.040.908

- Structure : The compound features a hexene chain with two methyl groups at the 1 and 5 positions and an amino group at the end.

1,5-Dimethylhex-4-enylamine is believed to exert its biological effects through several mechanisms:

- Receptor Interaction : The amine group can interact with various receptors in the body, potentially modulating neurotransmission and signaling pathways.

- Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Overview

The biological activities of 1,5-Dimethylhex-4-enylamine can be categorized as follows:

Antimicrobial Activity

Research indicates that 1,5-Dimethylhex-4-enylamine exhibits antimicrobial properties against a range of pathogens. For example:

- Study Findings : A study demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The antimicrobial effect is likely due to disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

There is emerging evidence suggesting that 1,5-Dimethylhex-4-enylamine may have anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells.

- Mechanism of Action : The anticancer effects may involve modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of 1,5-Dimethylhex-4-enylamine:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cells with IC50 values around 30 µM. |

| Study C | Neuroprotective Effects | Showed potential neuroprotection in oxidative stress models using neuronal cell lines. |

Safety and Toxicology

While preliminary findings are promising, further research is necessary to assess the safety profile and toxicity of 1,5-Dimethylhex-4-enylamine:

Propriétés

IUPAC Name |

6-methylhept-5-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINQVIAARQIDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945144 | |

| Record name | 6-Methylhept-5-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22462-79-9 | |

| Record name | 6-Methyl-5-hepten-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22462-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylhept-5-en-2-amine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022462799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylhept-5-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylhex-4-enylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPT-5-EN-2-AMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909MSN4AOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.